![molecular formula C5H9N3O2S B2575713 (4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid CAS No. 89417-94-7](/img/structure/B2575713.png)
(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid” is a chemical compound that belongs to the 1,3,5-triazinane series . It has a molecular formula of C6H11N3O2S .
Synthesis Analysis
An effective method has been developed for the synthesis of N-(4-oxo(thioxo)-1,3,5-triazinan-1-yl)-arylamides by heterocyclization of (thio)carbamides with hydrazides of aromatic carboxylic acids and bis(N,N-dimethylamino)methane, using samarium salts as catalysts . This method is based on the recently performed cycloaminomethylation of primary alkylamines with N,N’-bis-(dimethylamino)methylcarbamide .Molecular Structure Analysis
The molecular structure of “(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid” consists of 6 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
The chloride ion of certain compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base . This was done either by the conventional method or by using microwave irradiation .Physical And Chemical Properties Analysis
The molecular weight of “(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid” is 189.24 g/mol .Aplicaciones Científicas De Investigación
Tautomerism and Structural Studies
- The synthesis and structural study of derivatives of (4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid have been conducted, focusing on the recognition of thiol–thione tautomeric forms. This research utilizes spectroscopic data and theoretical calculations, particularly highlighting the role of NMR spectra in identifying tautomeric forms, while also noting that vibrational data can be ambiguous in this context (Siwek et al., 2008).
Synthesis Methods and Catalysis
- Effective methods for synthesizing N-(4-oxo(thioxo)-1,3,5-triazinan-1-yl)-arylamides have been developed. This involves the heterocyclization of (thio)carbamides with hydrazides of aromatic carboxylic acids and bis(N,N-dimethylamino)methane, using samarium salts as catalysts (Hairullina et al., 2014).
Alkylation and Derivative Formation
- Research has been conducted on the aminomethylation of thiourea with amino acids, leading to the formation of (4-thioxo-1,3,5-triazinan-1-yl)-substituted acetic acids. This also includes the synthesis of S-methyl and S-ethyl iodides and corresponding salts through alkylation of these compounds (Song et al., 2012).
Electrochemical Synthesis
- A study reported a simple method for the synthesis of 6-thioxo-[1,3,5]-triazinane-2,4-dione derivatives using electrogenerated cyanomethyl base from the electroreduction of acetonitrile, assisting the reaction between thiourea derivatives and alkyl or aryl isocyanate under mild conditions (Sbei et al., 2016).
Biological Activities and Pharmacological Potential
- Research on the synthesis of novel spiro heterocycles containing the triazine nucleus has been conducted, with these compounds exhibiting microbiological activity, including some inhibitory action against gram-positive and gram-negative microorganisms (Dabholkar & Ravi, 2010).
Mecanismo De Acción
Direcciones Futuras
The practical significance of substituted 1,3,5-triazinan-2-ones (thiones) and the lack of preparative procedures for the synthesis of these compounds stimulated the search for an effective method for obtaining new N-(4-oxo(thioxo)-1,3,5-triazinan-1-yl)arylamides . This suggests that future research may focus on developing new methods for synthesizing these compounds.
Propiedades
IUPAC Name |
2-(4-sulfanylidene-1,3,5-triazinan-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c9-4(10)1-8-2-6-5(11)7-3-8/h1-3H2,(H,9,10)(H2,6,7,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMZRGSRFTWNMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)NCN1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2575631.png)
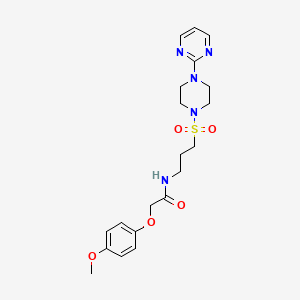


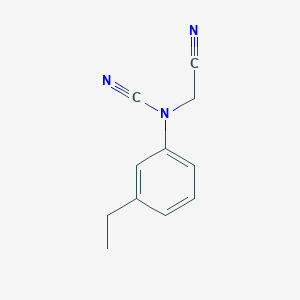
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methoxybenzene-1-sulfonamide](/img/structure/B2575640.png)
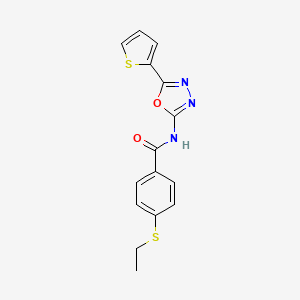

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2575644.png)
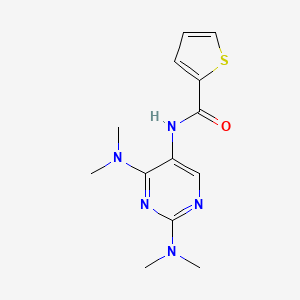
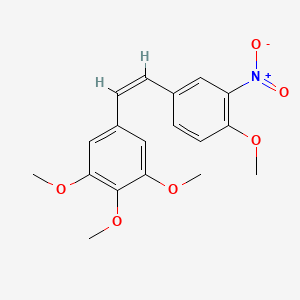
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid](/img/structure/B2575649.png)
![4-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2575650.png)
![4-butanoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2575653.png)